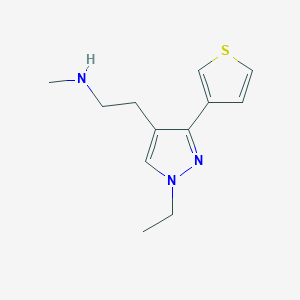

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine

Descripción general

Descripción

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine, also known as 2-E3TPME, is a synthetic compound that has been studied extensively for its potential applications in medicinal chemistry and biochemistry. It is a member of the pyrazole family, which are compounds that contain a five-membered ring with two nitrogen atoms and one oxygen atom. 2-E3TPME has been studied for its potential to act as a synthetic enzyme inhibitor, as well as its ability to interact with certain proteins and other molecules.

Aplicaciones Científicas De Investigación

Synthesis and Transformations

Pyrazole derivatives, including those incorporating thiophene units, have been synthesized and explored for their potential in creating structurally diverse molecules. For instance, reactions involving pyrazole compounds have led to the creation of compounds with potential anti-tumor activities, as well as materials for catalysis in environmentally relevant processes like CO2 and cyclohexene oxide copolymerization (Stanovnik et al., 2005; Matiwane et al., 2020).

Biological Activities

Significant efforts have been dedicated to investigating the biological activities of pyrazole and thiophene derivatives. For instance, a study synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluating their anti-tumor efficacy against hepatocellular carcinoma, showcasing promising activities (Gomha et al., 2016). Another area of interest is the development of catalysts for copolymerization reactions that could have implications for creating environmentally friendly polymers (Matiwane et al., 2020).

Structural Diversity and Chemical Reactions

The structural modification of pyrazole derivatives, through reactions like alkylation and ring closure, has been a focus to generate libraries of compounds with diverse chemical structures. This structural diversity is essential for discovering new materials with unique properties and applications, including medicinal chemistry (Roman, 2013).

Antimicrobial and Antitumor Applications

The synthesis and evaluation of pyrazole derivatives have also led to the identification of compounds with antimicrobial and antitumor activities. This highlights the potential of these compounds in developing new therapeutic agents (Titi et al., 2020; Kodadi et al., 2007).

Mecanismo De Acción

Thiophene Derivatives

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Pyrazole Derivatives

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives have shown important pharmacological activities .

Análisis Bioquímico

Biochemical Properties

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiophene ring in the compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . Additionally, the pyrazole ring can bind to certain protein kinases, potentially modulating signaling pathways involved in cell growth and differentiation . These interactions highlight the compound’s potential as a modulator of enzymatic activity and cellular signaling.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, the compound can affect the expression of genes related to apoptosis, inflammation, and oxidative stress, thereby impacting cellular health and function .

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a reduction in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .

Propiedades

IUPAC Name |

2-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3S/c1-3-15-8-10(4-6-13-2)12(14-15)11-5-7-16-9-11/h5,7-9,13H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHFRIYHKSHWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CSC=C2)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

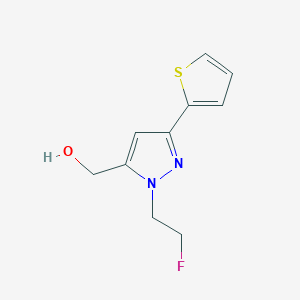

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

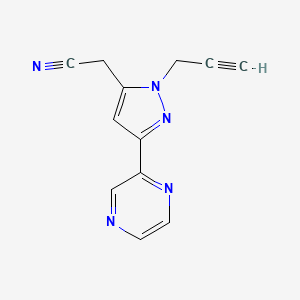

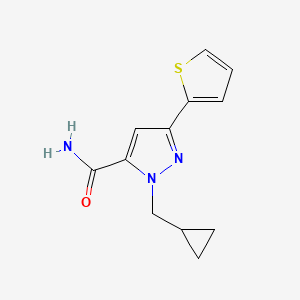

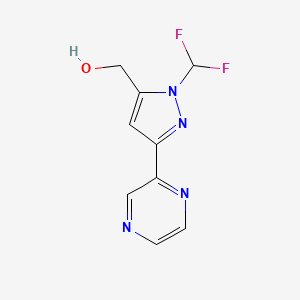

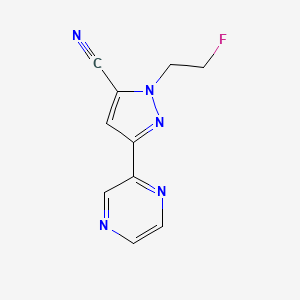

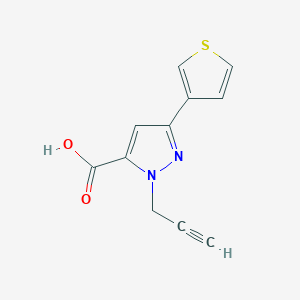

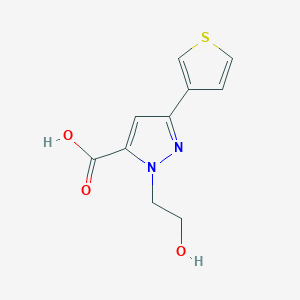

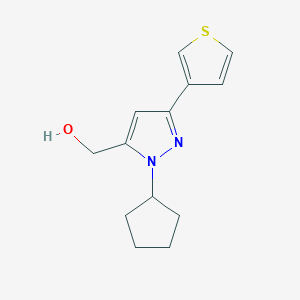

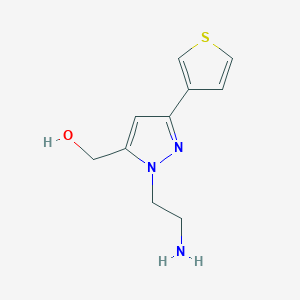

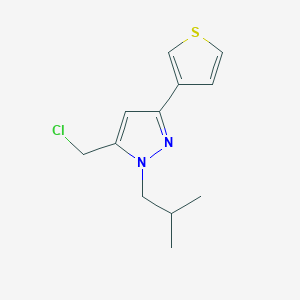

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.